molecular formula C9H11ClO B2852937 (4-Chloro-3,5-dimethylphenyl)methanol CAS No. 18982-59-7

(4-Chloro-3,5-dimethylphenyl)methanol

Cat. No.: B2852937
CAS No.: 18982-59-7
M. Wt: 170.64
InChI Key: NANAVHMIEOOELY-UHFFFAOYSA-N
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Description

General Overview of Benzyl (B1604629) Alcohol Derivatives in Organic Chemistry

Benzyl alcohol, the parent compound of arylmethanols, and its derivatives are of paramount importance in organic synthesis. google.com The hydroxyl group can be readily converted into other functional groups, such as esters and ethers, which are prevalent in the fragrance and flavor industries. googleapis.com Furthermore, the benzyl group itself is often employed as a protecting group for alcohols and carboxylic acids in complex multi-step syntheses, owing to its stability under various reaction conditions and its facile removal via hydrogenolysis. google.com

Benzyl alcohol derivatives serve as precursors to a wide array of more complex molecules. They can undergo oxidation to form the corresponding aldehydes and carboxylic acids, or be subjected to nucleophilic substitution reactions. researchgate.net Their utility is further expanded by their role as solvents in various industrial processes, including in paints, lacquers, and coatings, due to their favorable polarity, low vapor pressure, and low toxicity. google.comgoogleapis.com In medicinal chemistry, the benzyl alcohol moiety is found in the structure of numerous therapeutic agents.

Structural Characteristics and Chemical Importance of Halogenated and Alkyl-Substituted Benzyl Alcohols

The introduction of halogen and alkyl substituents onto the aromatic ring of benzyl alcohol derivatives significantly influences their steric and electronic properties, thereby altering their reactivity and potential applications. Halogenation, for instance, can impact the acidity of the hydroxyl group and the electron density of the aromatic ring, which in turn affects the compound's behavior in electrophilic and nucleophilic reactions. The position of the halogen substituent is also critical; for example, ortho-halogenation can lead to specific intramolecular interactions that influence the conformation and reactivity of the molecule. chemicalbook.com

Alkyl groups, being electron-donating, can increase the electron density of the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions. googleapis.com The steric bulk of alkyl substituents can also direct the approach of reagents to specific sites on the molecule. The combination of both halogen and alkyl substituents, as seen in (4-Chloro-3,5-dimethylphenyl)methanol, results in a unique electronic and steric profile that can be exploited in targeted synthetic strategies. These substitutions can enhance the lipophilicity of the molecule, a property that is often desirable in the development of pharmacologically active compounds.

Research Scope and Objectives Pertaining to this compound

While extensive research exists for a broad range of benzyl alcohol derivatives, specific and in-depth studies on this compound appear to be limited in publicly available scientific literature. However, based on its structure, the research scope and objectives for this compound can be inferred to lie at the intersection of synthetic methodology development and the exploration of novel chemical entities with potential biological activity.

The primary objective in the study of this compound would likely be its utilization as a versatile intermediate in organic synthesis. The presence of the chloro and dimethylphenyl functionalities provides multiple sites for further chemical modification. Research in this area would likely focus on developing efficient synthetic routes to this compound and exploring its reactivity in various chemical transformations. For instance, the hydroxyl group can be a handle for introducing other functionalities, while the aromatic ring can be subjected to cross-coupling reactions, such as the Suzuki reaction, to form more complex biaryl structures. chemicalbook.com

Another research avenue would be the investigation of its potential biological activities. The combination of a chlorinated and alkylated phenyl ring is a common motif in many bioactive compounds, including antiseptics and disinfectants. chemicalbook.com Therefore, studies could be directed towards screening this compound and its derivatives for antimicrobial, antifungal, or other pharmacological properties. The specific substitution pattern of this compound could lead to novel interactions with biological targets.

Below is a data table summarizing the key properties of the related compound, 4-Chloro-3,5-dimethylphenol (B1207549), which serves as a common precursor in the synthesis of related derivatives. chemicalbook.com

PropertyValue
Molecular FormulaC₈H₉ClO
Molecular Weight156.61 g/mol
Melting Point114-116 °C
Boiling Point246 °C
Flash Point132 °C

The synthesis of derivatives from 4-chloro-3,5-dimethylphenol has been explored, for example, through the Suzuki reaction to create novel compounds with potential antibacterial properties. chemicalbook.com A plausible synthetic route to this compound would involve the reduction of a corresponding carboxylic acid or aldehyde derivative, a common method for preparing benzyl alcohols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANAVHMIEOOELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 3,5 Dimethylphenyl Methanol and Analogous Aromatic Systems

Classical Organic Synthesis Routes

Classical synthesis routes provide foundational methods for the preparation of (4-Chloro-3,5-dimethylphenyl)methanol, often relying on well-established reaction pathways.

Approaches Involving Directed Halogenation of (3,5-Dimethylphenyl)methanol Precursors

The direct chlorination of (3,5-Dimethylphenyl)methanol presents a challenge in achieving the desired regioselectivity. The hydroxymethyl group (-CH2OH) is an ortho-, para-directing group, which means that electrophilic aromatic substitution reactions, such as chlorination, will primarily yield a mixture of products where the chlorine atom is attached to the positions ortho and para to the hydroxymethyl group. sciencemadness.org Achieving meta-substitution, as required for this compound, is not favored under standard electrophilic chlorination conditions.

To circumvent this, a multi-step approach is often necessary. One strategy involves the protection of the alcohol functionality, followed by a directed halogenation reaction. For instance, the hydroxyl group can be converted to an ether or ester to alter its directing effect or to prevent unwanted side reactions during chlorination. Subsequent deprotection would then yield the desired chlorinated benzyl (B1604629) alcohol.

Reduction Strategies for Corresponding Carbonyl Compounds and Carboxylic Acids

A more common and efficient route to this compound involves the reduction of the corresponding aldehyde or carboxylic acid. This method benefits from the commercial availability of precursors like 4-chloro-3,5-dimethylbenzaldehyde (B1647551) and 4-chloro-3,5-dimethylbenzoic acid.

The reduction of 4-chloro-3,5-dimethylbenzaldehyde to the target alcohol can be readily achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). sciencemadness.org These hydride reagents efficiently reduce the aldehyde functionality to a primary alcohol. youtube.comquora.com

Similarly, 4-chloro-3,5-dimethylbenzoic acid can be reduced to this compound. However, carboxylic acids are less reactive towards reduction than aldehydes. Therefore, stronger reducing agents like LiAlH₄ are typically required. quora.comwikipedia.orgquora.com Another approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an ester or an acid chloride, which can then be reduced under milder conditions. wikipedia.org For example, the benzoic acid can be converted to its methyl ester, which is then reduced with reagents like diisobutylaluminium hydride (DIBAL-H). youtube.com

PrecursorReducing AgentProduct
4-Chloro-3,5-dimethylbenzaldehydeSodium Borohydride (NaBH₄)This compound
4-Chloro-3,5-dimethylbenzaldehydeLithium Aluminum Hydride (LiAlH₄)This compound
4-Chloro-3,5-dimethylbenzoic acidLithium Aluminum Hydride (LiAlH₄)This compound
4-Chloro-3,5-dimethylbenzoyl chlorideLithium Aluminum Hydride (LiAlH₄)This compound

Multi-Step Conversions from Related Phenols and Anilines

Synthesizing this compound from related phenols and anilines involves a series of chemical transformations.

Starting from 3,5-dimethylphenol, a key step is the regioselective chlorination to produce 4-chloro-3,5-dimethylphenol (B1207549). chemicalbook.com This can be achieved using chlorinating agents like sulfuryl chloride (SO₂Cl₂). chemicalbook.com Once the chlorinated phenol (B47542) is obtained, it can be converted to the corresponding benzyl alcohol through a multi-step sequence. A common method involves the Reimer-Tiemann reaction to introduce a formyl group, followed by reduction. Alternatively, the phenol can be converted to an aryl triflate, which can then undergo a palladium-catalyzed carbonylation and subsequent reduction.

Conversion from an aniline (B41778) precursor, such as 4-chloro-3,5-dimethylaniline, typically involves a Sandmeyer reaction. The aniline is first diazotized with nitrous acid to form a diazonium salt. This intermediate can then be reacted with a cyanide source, such as copper(I) cyanide, to introduce a nitrile group. Hydrolysis of the nitrile yields the corresponding carboxylic acid, which can then be reduced to the benzyl alcohol as described previously. vedantu.comdoubtnut.com

Advanced Catalytic Synthetic Approaches

Advanced catalytic methods offer more efficient and selective routes for the synthesis of aryl methanols, including this compound.

Transition-Metal-Catalyzed Transformations for Arylmethanol Synthesis

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of aryl methanols. nih.gov These methods often involve cross-coupling reactions where an aryl halide is coupled with a suitable methanol (B129727) equivalent. nih.gov For instance, a palladium-catalyzed reaction can be employed to couple an aryl bromide or chloride with a formaldehyde (B43269) equivalent or a protected methanol derivative. mit.edu

Another powerful strategy is the catalytic transfer hydrogenolysis of benzylic alcohols using a palladium catalyst and a hydrogen donor like formic acid. acs.org While this is typically used for deoxygenation, modifications to the catalytic system can allow for the synthesis of substituted benzyl alcohols. Furthermore, palladium-catalyzed C-H activation/functionalization reactions are emerging as a powerful tool for the direct synthesis of complex molecules from simple precursors. mdpi.comacs.org

Catalyst SystemReaction TypeSubstratesProduct
Palladium(II) acetate/phosphine (B1218219) ligandCross-CouplingAryl halide, Methanol surrogateAryl methanol
Palladium on Carbon (Pd/C)Transfer HydrogenolysisBenzylic alcohol, Formic acidDeoxygenated product (can be adapted)
Palladium complexesC-H ActivationArene, Formaldehyde equivalentAryl methanol

Regioselective Chlorination Methodologies Employing Specific Catalytic Systems

Achieving regioselective chlorination of aromatic compounds is a significant challenge in organic synthesis. Advanced catalytic systems have been developed to control the position of chlorination with high precision. numberanalytics.com For the synthesis of the precursor 4-chloro-3,5-dimethylphenol, various catalytic methods have been explored to improve the para-selectivity of the chlorination of 3,5-dimethylphenol. researchgate.net

One approach involves the use of a copper(II) salt as a catalyst in the presence of a chlorinating agent and an oxidizing agent. google.com This oxychlorination reaction can provide high yields of the desired 4-chloro isomer. Another strategy employs a co-catalyst system, such as benzyl thiophenol and aluminum chloride, to direct the chlorination of 3,5-xylenol with sulfuryl chloride. google.com The use of specific catalysts can influence the regioselectivity of halogenation reactions, offering a more controlled and efficient synthesis of the required chlorinated intermediates. organic-chemistry.orgnumberanalytics.com

Halogen Bond-Assisted C(sp³)-H Bond Activation Strategies

The functionalization of otherwise inert C(sp³)-H bonds is a significant challenge in organic chemistry, and its achievement opens direct and atom-economical pathways to complex molecules. A novel and promising strategy in this field involves the use of halogen bonds to facilitate C(sp³)-H bond activation. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. This interaction can be harnessed to induce reactivity at specific sites within a molecule.

While the application of halogen bonding in reaction engineering is still emerging, it has shown potential for inducing challenging transformations. acs.org For instance, research has demonstrated that halogen bonding can induce intermolecular C(sp³)–H amination through a hydrogen atom transfer relay strategy. acs.org In this context, the halogen bond helps to position the reactants and facilitate the abstraction of a hydrogen atom from an alkane.

In the synthesis of this compound, the key challenge is the selective oxidation of one of the methyl groups of the precursor, 1-chloro-2,4-dimethylbenzene. A hypothetical halogen bond-assisted strategy would involve a halogen bond donor catalyst that interacts with a directing group on the substrate or with the oxidant. This interaction could pre-organize the transition state, lowering the activation energy for the abstraction of a benzylic hydrogen from one of the methyl groups. Following the C-H activation and radical formation, subsequent oxidation would yield the desired benzylic alcohol.

Mechanistic studies in related fields support the presence of multiple halogen bond interactions at different stages of a reaction. acs.org This strategy represents a frontier in catalytic science, moving beyond traditional metal-based catalysis to harness weaker, noncovalent forces to control reactivity and selectivity. Although a specific, documented synthesis of this compound using this method is not yet prevalent in the literature, it stands as a cutting-edge theoretical approach for the direct and selective functionalization of alkylarene precursors.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly integral to the development of synthetic pathways for fine chemicals like this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Environmentally Benign Reaction Conditions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks.

Solvent-Free Reactions: Performing reactions without a solvent is a highly effective green approach. For the synthesis of benzylic alcohols, solvent-free aerobic oxidation has proven successful. mdpi.com For example, palladium oxide supported on ceria nanorods has been used to catalyze the solvent-free aerobic oxidation of various benzyl alcohol derivatives to the corresponding aldehydes. mdpi.com Similarly, ruthenium supported on alumina (B75360) is effective for the solvent-free selective oxidation of benzyl alcohol using air as the green oxidant. mdpi.com These methods, applied to the oxidation of 4-chloro-3,5-dimethyltoluene, would directly yield this compound under conditions of minimal waste generation.

Environmentally Benign Solvents: When a solvent is necessary, the use of environmentally benign alternatives is preferred. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Novel, metal-free methodologies have been developed for synthesizing benzyl alcohols from p-toluenesulfonylhydrazones using water as the solvent, often enhanced by microwave irradiation to reduce reaction times. organic-chemistry.org Another approach involves using green and recyclable solvents like propylene (B89431) carbonate, which has been successfully employed in the iron-catalyzed etherification of benzyl alcohols. acs.org

The table below summarizes various green solvent strategies applicable to the synthesis of benzylic alcohols.

Synthetic StrategyCatalyst/ReagentSolventKey Advantages
Aerobic OxidationPdOₓ/CeO₂-NRSolvent-FreeHigh atom economy, no solvent waste, uses air as oxidant. mdpi.com
Aerobic OxidationRu/Al₂O₃Solvent-FreeSustainable process, recyclable catalyst, complete selectivity. mdpi.com
Carbene CouplingMetal-FreeWaterAvoids organic solvents and metal catalysts, environmentally friendly. organic-chemistry.org
EtherificationFeCl₃·6H₂OPropylene CarbonateUse of a cheap, less toxic metal and a recyclable green solvent. acs.org

Atom-Economical and High-Yielding Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how much of the reactants' mass is incorporated into the final product.

The most atom-economical route to this compound is the direct selective oxidation of a C-H bond on one of the methyl groups of 4-chloro-3,5-dimethyltoluene. This approach adds an oxygen atom and avoids the use of stoichiometric reagents that would end up as waste. Recent advancements have enabled the selective mono-oxidation of alkylated benzenes to benzylic alcohols. acs.orgresearchgate.net For instance, using bis(methanesulfonyl) peroxide as an oxidant allows for the synthesis of benzylic alcohols without the common problem of over-oxidation to the corresponding ketone or aldehyde. acs.orgresearchgate.net This method demonstrates high functional group tolerance and provides direct access to the alcohol, representing a significant improvement over multi-step sequences that may involve halogenation followed by nucleophilic substitution.

Another highly atom-economical concept is the "borrowing hydrogen" or "hydrogen auto-transfer" process. nih.gov While often applied to C-C bond formation, the underlying principle of using an alcohol as an alkylating agent without pre-functionalization results in water as the only byproduct, achieving very high atom efficiency. nih.gov Such principles guide the design of more efficient and less wasteful syntheses for aromatic alcohols.

Development of Sustainable Catalytic Systems

The development of sustainable catalysts is crucial for implementing green chemistry in industrial processes. An ideal sustainable catalyst is efficient, selective, reusable, and composed of earth-abundant, non-toxic materials.

Heterogeneous Catalysis: Heterogeneous catalysts are highly desirable as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. Examples relevant to benzylic alcohol synthesis include:

Ruthenium on Alumina (Ru/Al₂O₃): This catalyst has shown good activity, complete selectivity, and high stability over multiple cycles for the solvent-free aerobic oxidation of benzyl alcohol. mdpi.com

Iridium on Titania (Ir/TiO₂): This system effectively catalyzes the oxidation of various aromatic alcohols and alkylarenes with molecular oxygen, proceeding through the formation of an Ir-H species.

Palladium Oxide on Ceria Nanorods (PdOₓ/CeO₂-NR): This catalyst facilitates the aerobic solvent-free oxidation of benzyl alcohol derivatives, with the support material playing a key role in the catalytic cycle. mdpi.com

Homogeneous Catalysis with Abundant Metals: While homogeneous catalysts can be more difficult to separate, using inexpensive and low-toxicity metals like iron is a key green strategy. Iron(III) chloride, for example, has been used to catalyze the dehydration of benzyl alcohols to form ethers in the green solvent propylene carbonate. acs.org This avoids the use of more toxic and expensive heavy metals.

The table below presents examples of sustainable catalytic systems used in the synthesis of benzylic alcohols and related transformations.

Catalyst SystemReaction TypeKey Sustainability Features
Ru/Al₂O₃Aerobic OxidationHeterogeneous, recyclable, solvent-free conditions, uses air as oxidant. mdpi.com
Ir/TiO₂Aerobic OxidationHeterogeneous, active for both alcohols and alkylarenes.
FeCl₃·6H₂ODehydration/EtherificationUses an earth-abundant, low-toxicity metal; operates in a green solvent. acs.org
PdOₓ/CeO₂-NRAerobic OxidationHeterogeneous, stable, effective under solvent-free conditions. mdpi.com

By focusing on these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also minimally impactful on the environment, aligning with the goals of modern sustainable chemical manufacturing.

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the reactivity, reaction mechanisms, and derivatization chemistry of this compound that strictly adheres to the requested outline. The search did not yield specific studies, mechanistic investigations, kinetic or thermodynamic data, or detailed derivatization examples for this particular compound.

The available literature discusses the reactivity of related compounds or general reaction classes, but lacks the specific focus required to address the detailed subsections of the provided outline for this compound. Therefore, generating a thorough, informative, and scientifically accurate article solely on this compound within the given structure is not feasible at this time.

Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 4 Chloro 3,5 Dimethylphenyl Methanol

Functional Group Interconversions of the Hydroxymethyl Moiety

Nucleophilic Substitution Reactions Involving the Alcohol Group

The hydroxyl group of (4-Chloro-3,5-dimethylphenyl)methanol, being a primary benzylic alcohol, is a key site for nucleophilic substitution reactions. The reactivity of this group is significantly influenced by the stability of the potential benzylic carbocation intermediate that can form upon protonation of the hydroxyl group. This stability arises from the resonance delocalization of the positive charge into the aromatic ring.

Common nucleophilic substitution reactions at the benzylic position involve the conversion of the alcohol into a better leaving group. The hydroxyl group (OH⁻) itself is a poor leaving group. Therefore, acid catalysis is typically required to protonate the oxygen, forming an alkyloxonium ion (-OH₂⁺), which is an excellent leaving group (H₂O). Following the departure of water, a resonance-stabilized benzylic carbocation is formed. This carbocation is then attacked by a nucleophile. Given the stability of this intermediate, the reaction often proceeds via an SN1 mechanism.

Key nucleophilic substitution reactions include:

Conversion to Alkyl Halides: this compound can be converted to the corresponding benzylic halide, (4-chloro-3,5-dimethylphenyl)methyl chloride or bromide. This transformation can be achieved using various reagents, such as concentrated hydrohalic acids (HCl, HBr), or thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. The reaction with hydrohalic acids follows an SN1 pathway, initiated by the protonation of the alcohol.

Formation of Ethers: In the presence of an acid catalyst and another alcohol, this compound can undergo a dehydration reaction to form an ether. If reacted with itself, it would form bis(4-chloro-3,5-dimethylphenyl)methyl ether. When reacted with a different alcohol, such as methanol (B129727), it would form 1-(chloromethyl)-4-(methoxymethyl)-2,6-dimethylbenzene. The mechanism involves the protonation of one alcohol molecule to form a good leaving group, followed by nucleophilic attack by a second alcohol molecule.

Esterification: While not a substitution at the carbon atom, the alcohol group readily reacts with carboxylic acids or their derivatives (like acid chlorides or anhydrides) in esterification reactions to form the corresponding esters. For example, reaction with acetic anhydride (B1165640) would yield (4-chloro-3,5-dimethylphenyl)methyl acetate.

Table 1: Examples of Nucleophilic Substitution Reactions and Reagents

Reaction TypeProduct FormedTypical ReagentsGeneral Mechanism
Halogenation(4-Chloro-3,5-dimethylphenyl)methyl halideSOCl₂, PBr₃, HCl, HBrSN1 or SN2
Etherification (with R'-OH)(4-Chloro-3,5-dimethylphenyl)methyl etherH₂SO₄ (catalyst), R'-OHSN1
Esterification (with R'-COOH)(4-Chloro-3,5-dimethylphenyl)methyl esterAcid catalyst, R'-COOH or derivativeNucleophilic acyl substitution

Reactivity of the Chlorinated Aromatic Ring

Aromatic Substitution Reactions on the (4-Chloro-3,5-dimethylphenyl) Moiety

The aromatic ring of this compound is substituted with four groups: a hydroxymethyl group (-CH₂OH), two methyl groups (-CH₃), and a chlorine atom (-Cl). The reactivity of the ring towards electrophilic aromatic substitution (EAS) and the regioselectivity of the reaction are determined by the cumulative electronic effects of these substituents.

Activating and Directing Effects:

Methyl Groups (-CH₃): These are weakly activating groups due to hyperconjugation and inductive effects. They are ortho, para-directors.

Hydroxymethyl Group (-CH₂OH): This group is generally considered to be weakly activating and an ortho, para-director.

Chloro Group (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because of electron donation to the ring via resonance.

Regioselectivity: The positions on the benzene (B151609) ring are numbered starting from the carbon bearing the hydroxymethyl group as C1. The substituents are at C3 (-CH₃), C4 (-Cl), and C5 (-CH₃). The available positions for substitution are C2 and C6.

The two methyl groups at positions 3 and 5 strongly direct incoming electrophiles to their ortho positions (C2, C4, and C6) and para position (C1, which is already substituted).

The hydroxymethyl group at C1 directs to its ortho positions (C2 and C6) and its para position (C4, which is substituted by chlorine).

The chlorine at C4 directs to its ortho positions (C3 and C5, both substituted by methyl groups) and its para position (C1, substituted by the hydroxymethyl group).

Considering these directing effects, all substituents favor substitution at the C2 and C6 positions. The activating methyl and hydroxymethyl groups reinforce the electron density at these positions, making them the primary sites for electrophilic attack. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, are expected to yield a mixture of 2- and 6-substituted products. Studies on the chlorination of the analogous compound, 4-chloro-3,5-dimethylphenol (B1207549) (PCMX), confirm that the molecule readily undergoes electrophilic substitution to yield further chlorinated products. researchgate.net

Cross-Coupling Reactions and Aryl-Halide Transformations

The chlorine atom on the aromatic ring of this compound provides a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides, and the steric hindrance from the two ortho-methyl groups in the (4-Chloro-3,5-dimethylphenyl) moiety presents a significant challenge. nih.gov

Despite these challenges, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands, have enabled the successful coupling of sterically hindered and electron-rich aryl chlorides. researchgate.netmdpi.com

Potential cross-coupling reactions for this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. Using a suitable palladium catalyst and ligand system, this compound could be reacted with various aryl or vinyl boronic acids to synthesize complex biaryl or styrenyl structures. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl chloride and a primary or secondary amine. rsc.orgresearchgate.net This would allow for the synthesis of various N-aryl derivatives from this compound. The reaction typically requires a strong base, such as sodium tert-butoxide, and a specialized phosphine ligand. nih.gov

Heck Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. calstate.edu While less common for hindered aryl chlorides, specific conditions and catalyst systems could potentially facilitate this transformation.

Table 2: Potential Cross-Coupling Reactions for the Aryl Chloride Moiety

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraR-B(OH)₂Aryl-R (C-C)Pd(0) catalyst + phosphine ligand (e.g., SPhos) + Base
Buchwald-HartwigR₂NHAryl-NR₂ (C-N)Pd(0) catalyst + phosphine ligand (e.g., XPhos) + Strong Base
HeckAlkeneAryl-Alkene (C-C)Pd(0) catalyst + Base

Degradation Pathways and Environmental Transformations (Analogous to related compounds)

The environmental fate of this compound is not extensively documented. However, significant insight can be gained by examining the degradation of its close structural analogue, the widely used biocide 4-chloro-3,5-dimethylphenol (PCMX). mdpi.comnih.gov Studies on PCMX degradation, particularly through advanced oxidation processes (AOPs), reveal key transformation pathways that are likely applicable to this compound. These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can effectively break down persistent organic pollutants. researchgate.netnih.gov

Photolytic and Oxidative Degradation Processes

AOPs have been shown to be effective in degrading PCMX in aqueous solutions. The primary mechanisms involve attack by highly reactive radicals, leading to a cascade of reactions.

Photolytic/Oxidative Processes: The combination of ultraviolet (UV) irradiation with oxidants like ozone (O₃) or persulfate (S₂O₈²⁻) generates a high concentration of hydroxyl and/or sulfate radicals. researchgate.netnih.gov These radicals can attack the PCMX molecule in several ways:

Hydroxyl Radical Attack: •OH can attack the aromatic ring, leading to the formation of hydroxylated intermediates. This electrophilic attack is a common initial step in the degradation of phenolic compounds. nih.gov

Dechlorination: The C-Cl bond can be cleaved, either through reductive processes or as a consequence of radical attack on the ring, releasing a chloride ion into the solution. nih.gov

Side-Chain Oxidation: The methyl groups on the aromatic ring can be oxidized. Similarly, the hydroxymethyl group of this compound would be susceptible to oxidation, potentially forming an aldehyde and subsequently a carboxylic acid. researchgate.net

Ring Opening: Following initial attacks and the formation of intermediates like quinones, the aromatic ring can be cleaved, leading to the formation of smaller, aliphatic carboxylic acids. mdpi.com

Studies using thermally activated persulfate, which generates sulfate radicals, and UV/O₃ systems, which generate hydroxyl radicals, have confirmed that these pathways lead to the eventual mineralization of PCMX to CO₂, H₂O, and inorganic ions. researchgate.netnih.gov

Identification and Characterization of Primary Degradation Products

Several studies have identified the intermediate products formed during the oxidative degradation of PCMX. These intermediates provide a roadmap for the degradation pathway. For this compound, analogous products would be expected, with the primary difference being the oxidation state of the C1 substituent.

Based on the degradation of PCMX, key primary degradation products likely to be formed from this compound include:

Dechlorinated and Hydroxylated Products: The initial attack often involves the replacement of the chlorine atom with a hydroxyl group, which would lead to the formation of 4-hydroxymethyl-2,6-dimethylphenol. nih.gov Direct hydroxylation of the ring at other positions is also possible.

Oxidized Aromatic Intermediates: Oxidation of the methyl groups could occur. More significantly, the aromatic ring can be oxidized to form quinone-like structures. For PCMX, the formation of 2,6-dimethylbenzo-1,4-quinone has been identified. nih.gov

Side-Chain Oxidation Products: The hydroxymethyl group of the parent compound could be oxidized to an aldehyde, forming 4-chloro-3,5-dimethylbenzaldehyde (B1647551), and further to a carboxylic acid, forming 4-chloro-3,5-dimethylbenzoic acid.

Ring-Cleavage Products: As the degradation proceeds, the aromatic ring is opened, leading to the formation of various short-chain carboxylic acids such as oxalic acid before complete mineralization. mdpi.com

Table 3: Identified Degradation Products of the Analogous Compound 4-Chloro-3,5-dimethylphenol (PCMX)

Product ClassSpecific Product Identified from PCMX DegradationReference
Dechlorinated/Hydroxylated Aromatic2,6-dimethylbenzene-1,4-diol nih.gov
Oxidized Aromatic (Quinone)2,6-dimethylbenzo-1,4-quinone nih.gov
Side-Chain Oxidized Aromatic2,6-bis(hydroxymethyl)benzo-1,4-quinone nih.gov
Ring-Cleavage ProductOxalic acid mdpi.com

Applications of 4 Chloro 3,5 Dimethylphenyl Methanol As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

No specific examples were found in the scientific literature detailing the use of (4-Chloro-3,5-dimethylphenyl)methanol for the construction of core structures in drug discovery.

There is no available research that demonstrates the elaboration of this compound into recognized, biologically relevant scaffolds.

Role in the Synthesis of Specialty Chemicals and Materials

Information regarding the derivatization of this compound for applications in material science is not present in the reviewed literature.

No specific methods or examples of using this compound as a precursor for the synthesis of advanced azo dyes were identified.

Development of Chiral Auxiliaries and Ligands

The use of this compound in the development of chiral auxiliaries or ligands is not documented in the accessible scientific and patent literature.

Despite extensive searches for scholarly articles, chemical databases, and supplier technical data sheets, specific experimental spectroscopic and chromatographic data for the compound this compound could not be located. While general principles of the requested analytical techniques are well-documented, the application of these techniques to this particular compound, including detailed spectral analyses (¹H NMR, ¹³C NMR, 2D NMR, HRMS, MS/MS, IR, and Raman), is not available in the public domain through the conducted searches.

The successful generation of a thorough, informative, and scientifically accurate article as per the user's detailed outline is contingent upon the availability of this specific data. Without access to the foundational experimental results—such as chemical shifts, coupling constants, exact mass measurements, fragmentation patterns, and vibrational frequencies for this compound—it is not possible to provide the in-depth analysis and discussion required for each subsection of the requested article.

Therefore, this article cannot be generated at this time. A comprehensive and accurate response would require access to a publication or a database that has characterized this specific chemical compound, which has not been found.

Advanced Spectroscopic and Chromatographic Characterization of 4 Chloro 3,5 Dimethylphenyl Methanol

Advanced Chromatographic Separation and Purity Assessment

The purity of (4-Chloro-3,5-dimethylphenyl)methanol is critical for its application in further chemical syntheses. Advanced chromatographic techniques are indispensable for separating the target compound from starting materials, by-products, and degradation products, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a GC column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "molecular fingerprint," allowing for definitive identification.

For the analysis of this compound and related chloro-substituted aromatic compounds, a non-polar or medium-polarity capillary column is often employed. A validated GC-MS method for the simultaneous quantitation of structurally similar compounds, such as tris(4-chlorophenyl)methane (B1208405) and its metabolite tris(4-chlorophenyl)methanol, demonstrates the suitability of this technique for such analytes. figshare.com Furthermore, GC-MS has been effectively used to identify intermediates in the degradation of the closely related compound chloroxylenol (4-chloro-3,5-dimethylphenol), highlighting its utility in stability and impurity profiling. rsc.orgresearchgate.net Derivatization, for instance by creating methylated or pentafluorobenzylbromo ether derivatives, can also be employed to improve the chromatographic properties of phenolic compounds for GC analysis. epa.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis

Parameter Typical Value/Condition
GC System Agilent 7890B or equivalent
MS Detector Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Injection Volume 1 µL (Split/Splitless mode)
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 40-450 |

Note: This table presents typical parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the purity assessment of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). pensoft.nethelixchrom.com The separation is driven by hydrophobic interactions between the analyte and the stationary phase. The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. UV detection is commonly used, with the detection wavelength set to an absorbance maximum for the chromophore of the molecule (e.g., around 225 nm). pensoft.net

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times, making it a powerful tool for high-throughput purity screening and detailed impurity profiling.

Table 2: Typical HPLC/UPLC Conditions for Purity Assessment of this compound

Parameter HPLC Condition UPLC Condition
System Shimadzu LC-20AD or equivalent Waters ACQUITY UPLC or equivalent
Column C18 (e.g., LiChrosorb, 150 mm x 4.6 mm, 5 µm) C18 (e.g., ACQUITY BEH, 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min 0.5 mL/min
Column Temp 30 °C 40 °C
Detection UV at 225 nm UV at 225 nm

| Injection Volume | 20 µL | 2 µL |

Note: This table provides example conditions that would need to be optimized for the specific analysis.

While this compound itself is an achiral molecule, it can be a precursor or a component in the synthesis of chiral molecules where one enantiomer is desired over the other. Assessing the enantiomeric purity (or enantiomeric excess) of such chiral derivatives is crucial in many fields, particularly pharmaceuticals. HPLC using Chiral Stationary Phases (CSPs) is the most prevalent technique for this purpose. phenomenex.com

CSPs are designed to interact differently with each enantiomer of a chiral compound, leading to different retention times and thus enabling their separation. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net

For aromatic alcohols and their derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective. jcchems.com These columns can resolve a wide array of chiral compounds. phenomenex.com Another approach involves the derivatization of the alcohol with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. However, direct separation on a CSP is often preferred to avoid the extra reaction step. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) in normal-phase mode, is critical for achieving optimal separation. scirp.orgscirp.org

Table 3: Principles and Common Approaches for Chiral Separation of Aromatic Alcohols

Technique Principle Common Stationary Phases (CSPs) Typical Mobile Phases
Direct Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leading to separation. Polysaccharide-based (e.g., Cellulose-methylbenzoate, Amylose-tris(3,5-dimethylphenylcarbamate)) Normal Phase: Hexane/Isopropanol, Hexane/Ethanol
Pirkle-type (e.g., N-(3,5-dinitrobenzoyl)-D-phenylglycine) Normal Phase: Hexane/Isopropanol/TFA
Cyclodextrin-based (e.g., γ-Cyclodextrin MOF) Normal Phase: Dichloromethane/Methanol
Indirect Chiral HPLC Derivatization of the racemic alcohol with a chiral resolving agent to form diastereomers. Standard achiral phases (e.g., Silica, C18) Dependent on the properties of the resulting diastereomers.

Note: This table outlines general techniques applicable to the chiral derivatives or analogs of the subject compound.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3,5 Dimethylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. For a substituted aromatic alcohol like (4-chloro-3,5-dimethylphenyl)methanol, these methods provide insights into its molecular geometry, energetic stability, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to predict key structural parameters.

Based on studies of similar halogenated phenols, the molecular geometry would be characterized by the planarity of the benzene (B151609) ring, with the attached functional groups causing minor deviations. researchgate.net The presence of the chlorine atom and methyl groups influences the electron distribution within the ring, which in turn affects bond lengths and angles. The hydroxymethyl group's orientation relative to the ring would be a key conformational feature.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value
C-Cl Bond Length~1.75 Å
C-O (ring) Bond Length~1.37 Å
C-C (ring) Bond Lengths~1.39 - 1.41 Å
C-H (methyl) Bond Lengths~1.09 Å
C-O-H Bond Angle~109°
Ring C-C-C Bond Angles~118° - 122°

Note: These values are estimations based on typical DFT results for substituted phenols and benzyl (B1604629) alcohols.

Ab initio methods, which are based on first principles of quantum mechanics, are invaluable for predicting spectroscopic properties. dominican.edunih.gov For this compound, these calculations can predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

Calculations would likely show characteristic vibrational modes for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methyl groups, and the C-Cl stretch. The calculated spectra would serve as a theoretical benchmark for experimental spectroscopic analysis. For instance, studies on chlorophenols have shown that the position of the chloro substituent significantly impacts the O-H bond dissociation energies, which can be accurately predicted using ab initio methods. dominican.edunih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching~3600
C-H (aromatic)Stretching~3100 - 3000
C-H (methyl)Stretching~2950 - 2850
C=C (aromatic)Stretching~1600 - 1450
C-OStretching~1250
C-ClStretching~750 - 650

Note: These are typical frequency ranges and would be refined by specific ab initio calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational flexibility of this compound over time. By simulating the molecule's movement in a given environment (e.g., in a solvent or interacting with a biological membrane), researchers can gain insights into its preferred conformations and intermolecular interactions.

Based on MD simulations of benzyl alcohol and its derivatives, this compound in a solution would exhibit rotational freedom around the C-C bond connecting the hydroxymethyl group to the aromatic ring. nih.govacs.orgum.es The orientation of the hydroxyl group and its ability to form hydrogen bonds would be a critical aspect of its dynamic behavior. These simulations can also reveal how the molecule interacts with its surroundings, which is crucial for understanding its behavior in various applications. nih.gov

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, theoretical studies can elucidate the pathways of reactions such as oxidation or degradation. For example, computational studies on the reaction of chlorophenols with radicals have detailed the formation of phenoxyl radicals and subsequent reaction pathways. nih.govrsc.org

A computational investigation into the oxidation of the hydroxymethyl group of this compound would likely involve mapping the potential energy surface to identify transition states and intermediates. This would provide a step-by-step understanding of the reaction, including activation energies and reaction rates. nih.govnih.gov Such studies are critical for predicting the environmental fate of the compound and for designing controlled chemical transformations.

Studies on Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in the physical properties and biological activity of molecules. libretexts.org For this compound, key non-covalent interactions would include hydrogen bonding, halogen bonding, and π-stacking.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, allowing the molecule to form dimers or interact with other polar molecules.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms.

π-Stacking: The aromatic ring can participate in π-stacking interactions with other aromatic systems. nih.gov

Computational methods can quantify the strength of these interactions and visualize the electron density distribution to understand their nature. nih.gov Understanding these non-covalent forces is essential for predicting the compound's solubility, melting point, and potential interactions with biological targets.

Emerging Research Avenues and Future Perspectives in the Study of 4 Chloro 3,5 Dimethylphenyl Methanol

High-Throughput Experimentation (HTE) for Reaction Optimization and Screening

High-Throughput Experimentation (HTE) is a powerful methodology that enables the rapid and simultaneous execution of a large number of chemical reactions. This approach is particularly valuable for optimizing reaction conditions and for screening extensive libraries of catalysts and reagents to identify the most efficient synthetic routes. While specific HTE studies on (4-Chloro-3,5-dimethylphenyl)methanol are not yet widely reported in the literature, the principles of HTE are highly applicable to its synthesis and derivatization.

In the context of producing this compound, HTE could be employed to systematically screen various parameters such as catalysts, solvents, temperatures, and reactant ratios to maximize yield and purity. For instance, in the reduction of 4-chloro-3,5-dimethylbenzaldehyde (B1647551) to the corresponding alcohol, a multi-well plate setup could be used to test a wide array of reducing agents and catalytic systems in parallel. This would dramatically accelerate the identification of optimal conditions compared to traditional one-at-a-time experimentation.

Furthermore, HTE is instrumental in the discovery of new reactions and derivatives. By reacting this compound with a diverse set of reactants under a multitude of conditions, novel derivatives with potentially valuable properties can be identified in a short period. Fluorescence-based screening methods, for example, could be adapted to quickly assess the outcomes of these reactions.

Table 1: Illustrative HTE Screening Parameters for the Synthesis of this compound

ParameterVariables for Screening
Catalyst Various transition metal catalysts (e.g., Pd, Ru, Ni-based), enzyme catalysts
Solvent Protic and aprotic solvents, green solvents (e.g., ionic liquids, supercritical fluids)
Reducing Agent Metal hydrides (e.g., NaBH4, LiAlH4), catalytic hydrogenation
Temperature Range from room temperature to elevated temperatures
Pressure Atmospheric to high pressure (for hydrogenation reactions)
Reactant Ratio Varying molar ratios of substrate to reagent

Chemoinformatics and Machine Learning Applications in Predictive Chemistry

Chemoinformatics and machine learning are rapidly transforming chemical research by enabling the prediction of molecular properties and reaction outcomes. These computational tools can significantly reduce the time and resources required for experimental work by prioritizing the most promising candidates for synthesis and testing.

For this compound, chemoinformatic models could be developed to predict a range of its physicochemical properties, such as solubility, boiling point, and spectroscopic signatures. Machine learning algorithms, trained on large datasets of known compounds, can learn the complex relationships between molecular structure and properties. These models can then be used to predict the properties of novel, unsynthesized derivatives of this compound, guiding the design of molecules with specific desired characteristics.

In the realm of reaction chemistry, machine learning can be used to predict the optimal conditions for the synthesis of this compound and its derivatives. By analyzing data from past experiments, including those from HTE, machine learning models can identify the key factors that influence reaction yield and selectivity. This predictive capability can streamline the optimization process and suggest novel reaction pathways that might not be obvious to a human chemist. For example, an artificial neural network could be trained on data from the oxidation of various benzyl (B1604629) alcohols to predict the best catalyst and conditions for the selective oxidation of this compound to its corresponding aldehyde. nih.gov

Design and Synthesis of Novel Derivatives with Tailored Reactivity

The chemical structure of this compound offers multiple sites for modification, allowing for the design and synthesis of a wide array of novel derivatives with tailored reactivity and properties. The hydroxyl group and the aromatic ring are the primary handles for synthetic transformations.

Esterification or etherification of the hydroxyl group can introduce a variety of functional groups, leading to derivatives with altered solubility, volatility, and biological activity. For instance, reaction with acyl chlorides or carboxylic anhydrides would yield the corresponding esters, while alkyl halides in the presence of a base would produce ethers.

The aromatic ring can undergo electrophilic substitution reactions, although the existing chloro and methyl groups will direct incoming substituents to specific positions. Furthermore, the benzylic position offers opportunities for substitution reactions. nih.govorganic-chemistry.org The development of novel catalytic methods, such as palladium-catalyzed cross-coupling reactions, opens up avenues for introducing a wide range of substituents onto the aromatic ring, starting from a suitable precursor. A study on the Suzuki reaction of 4-chloro-3,5-dimethylphenol (B1207549) demonstrates the feasibility of creating new carbon-carbon bonds on this scaffold, a strategy that could be adapted for derivatives of this compound. researchgate.net

Table 2: Potential Synthetic Pathways for Novel Derivatives of this compound

Reaction TypeReagents and ConditionsPotential Derivative Class
EsterificationAcyl chlorides, carboxylic anhydrides, acid catalystEsters
EtherificationAlkyl halides, baseEthers
OxidationMild oxidizing agents (e.g., PCC, MnO2)4-Chloro-3,5-dimethylbenzaldehyde
Aromatic SubstitutionElectrophiles with Lewis acid catalystRing-substituted derivatives
Benzylic SubstitutionNucleophiles under appropriate conditionsBenzylic-substituted derivatives

Exploration of New Catalytic Systems for Sustainable Production

The development of sustainable and environmentally friendly methods for the production of chemicals is a major focus of modern chemistry. For this compound, research into new catalytic systems is aimed at improving efficiency, reducing waste, and utilizing greener reagents and conditions.

One promising area is the exploration of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. jddhs.com For the synthesis of this compound, this could involve the use of supported metal catalysts for the hydrogenation of the corresponding aldehyde or carboxylic acid. For example, palladium nanoparticles supported on materials like natural zeolites have shown high efficiency in the hydrogenation of benzaldehyde (B42025) to benzyl alcohol. springerprofessional.de

Biocatalysis, using enzymes to carry out chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes can operate under mild conditions (room temperature and neutral pH) and often exhibit high chemo-, regio-, and enantioselectivity. The use of alcohol dehydrogenases could be explored for the selective reduction of 4-chloro-3,5-dimethylbenzaldehyde.

Furthermore, the principles of green chemistry, such as the use of non-toxic solvents (like water or supercritical CO2), and energy-efficient reaction methods (like microwave or photochemical activation), are being increasingly applied to the synthesis of substituted benzyl alcohols. rsc.orgijpsjournal.commdpi.comnih.gov The development of photocatalytic systems that can utilize visible light to drive the synthesis of this compound would represent a significant step towards a more sustainable production process. rsc.org

The synthesis of the precursor, 4-chloro-3,5-dimethylphenol, can also be improved through new catalytic systems. One patented method describes the use of a cupric salt as a catalyst for the chlorination of 3,5-dimethylphenol, offering an alternative to traditional chlorinating agents. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Chloro-3,5-dimethylphenyl)methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves chlorination of a precursor alcohol (e.g., 3,5-dimethyl-4-methoxybenzyl alcohol) using chlorinating agents like thionyl chloride (SOCl₂) or chlorine gas. Reaction conditions such as temperature control (0–25°C), inert solvents (e.g., dichloromethane), and catalytic bases (e.g., pyridine) are critical for minimizing side reactions. Post-synthesis purification via silica gel column chromatography (eluent: dichloromethane/methanol) improves purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the aromatic substitution pattern (e.g., chloro and methyl groups) and the methanol moiety. Coupling constants in ¹H NMR help identify steric interactions.
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, bond lengths, and intermolecular interactions. Data collection requires high-resolution single crystals grown via slow evaporation in non-polar solvents .

Advanced Research Questions

Q. How do steric and electronic effects of chloro and methyl substituents influence the compound's reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :

  • The chloro group (electron-withdrawing) activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks.
  • Methyl groups (electron-donating) increase steric hindrance at the 3,5-positions, directing nucleophiles (e.g., in esterification) to the para position.
  • Experimental validation: Compare reaction rates of this compound with analogs lacking methyl groups using kinetic studies or computational modeling (e.g., DFT calculations) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation pathways (e.g., oxidation of the methanol group).
  • Solubility Optimization : Modify formulation using co-solvents (e.g., PEG) or prodrug strategies to enhance bioavailability.
  • Comparative Studies : Cross-validate in vitro binding assays (e.g., SPR) with in vivo pharmacokinetic/pharmacodynamic (PK/PD) models. Structural analogs (e.g., (3,5-dichlorophenyl)methanol) provide benchmarks for activity trends .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on hydrophobic pockets accommodating methyl/chloro groups.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bonding interactions with active-site residues.
  • QSAR Models : Corate substituent effects (e.g., Hammett σ values) with experimental IC₅₀ data from similar arylmethanols .

Methodological and Analytical Questions

Q. What purification techniques are recommended post-synthesis to isolate high-purity this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal growth. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can regioselectivity in derivatization reactions (e.g., esterification) of this compound be analyzed?

  • Methodological Answer :

  • Directing Group Strategy : Introduce temporary protecting groups (e.g., acetyl) to steer reactions to specific positions.
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time; low temps favor kinetic products (e.g., ortho esters), while high temps favor thermodynamic stability.
  • LC-MS Monitoring : Track intermediate formation in real-time to identify dominant pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.